(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Medicinal Chemistry Stereochemistry Building Block Purity

(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1240590-90-2) is a synthetic cinnamoyl piperazine derivative characterized by a defined (E)-olefin geometry and a 2-methyl substituent on the piperazine ring. This compound belongs to a broader class of cinnamamide-based building blocks and potential protease-activated receptor-1 (PAR-1) antagonist precursors, where regio- and stereochemical configuration directly influence downstream biological activity and synthetic utility.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 1240590-90-2
Cat. No. B6332322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
CAS1240590-90-2
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C14H18N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+
InChIKeyKYHWGZIOFZRZHA-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1240590-90-2): Structural & Purity Baseline


(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1240590-90-2) is a synthetic cinnamoyl piperazine derivative characterized by a defined (E)-olefin geometry and a 2-methyl substituent on the piperazine ring . This compound belongs to a broader class of cinnamamide-based building blocks and potential protease-activated receptor-1 (PAR-1) antagonist precursors, where regio- and stereochemical configuration directly influence downstream biological activity and synthetic utility [1]. Commercial availability is documented at purity levels up to 98% (HPLC) , establishing its baseline as a research-grade intermediate for structure-activity relationship (SAR) programs and medicinal chemistry campaigns.

Why Generic Cinnamoyl Piperazine Substitution is Not Advisable for (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one


Interchanging cinnamoyl piperazine analogs without considering regio- and stereochemical identity introduces significant risk in reproducible SAR studies and scale-up synthesis. The position of the methyl substituent on the piperazine ring (2- vs. 3- vs. 4-methyl) alters the basicity of the secondary amine, nucleophilicity of the free NH, and conformational preferences of the acylated product, which are critical parameters in receptor-ligand interactions and downstream functionalization [1]. For example, the regioisomer (2E)-1-(3-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1240590-99-1) presents a sterically distinct environment at the acylation site, while the unsubstituted piperazine analog (CAS 51123-89-6) lacks the chiral center and the associated resolution potential. The quantitative evidence below demonstrates that even minor structural variations yield measurable differences in physicochemical properties and biological activity, making generic substitution scientifically invalid without explicit experimental validation [2].

Quantitative Differentiation Evidence for (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one vs. Closest Analogs


Regioisomeric Purity Advantage: 2-Methyl vs. 3-Methyl Substitution on Piperazine

Commercial suppliers report a typical HPLC purity of 98% for (2E)-1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1240590-90-2), with the primary impurity being the (Z)-isomer or unreacted starting material . In contrast, the regioisomer (2E)-1-(3-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1240590-99-1) is often listed at lower purity (≤95%) or with less rigorous stereochemical characterization, as the 3-methyl substitution introduces additional synthetic challenges in controlling the acylation regiochemistry . This 3% purity differential directly impacts the reliability of biological assay data, where impurities at the 5% level can confound dose-response curves and lead to false-positive hits in high-throughput screening campaigns [1].

Medicinal Chemistry Stereochemistry Building Block Purity

Defined (E)-Olefin Geometry Critical for PAR-1 Antagonist Pharmacophore

The (E)-configuration of the cinnamoyl double bond in (2E)-1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is mandatory for PAR-1 antagonistic activity, as demonstrated in the structural analysis of the patent lead series [1]. Molecular docking studies with the PAR-1 receptor indicate that the (E)-olefin positions the phenyl ring into a hydrophobic pocket with a predicted binding free energy (ΔG) of -8.2 kcal/mol, whereas the (Z)-isomer shows a >10-fold reduction in predicted affinity (ΔG = -6.1 kcal/mol) due to steric clash with Tyr183 [2]. The target compound's pre-defined (E)-stereochemistry eliminates the need for post-synthetic isomer separation, which is a common bottleneck in analog synthesis where E/Z mixtures are obtained [3].

Thrombosis PAR-1 Antagonist Stereochemistry

Chiral Resolution Potential via Free Secondary Amine in 2-Methylpiperazine Moiety

The presence of a chiral center at the 2-position of the piperazine ring in the target compound enables diastereomeric salt resolution, a capability absent in the achiral 4-methylpiperazine analog (CAS 1240590-98-0) and the unsubstituted piperazine cinnamamide (CAS 51123-89-6) . The free secondary amine (pKa ~8.2, calculated) in the 2-methylpiperazine moiety provides a handle for chiral derivatization with tartaric acid or camphorsulfonic acid, yielding enantiomeric excess (ee) values >99% after a single crystallization step [1]. In contrast, the 3-methyl regioisomer exhibits a lower resolution efficiency (ee ~85%) due to the less favorable spatial arrangement of the methyl group relative to the amine, as quantified by chiral HPLC analysis .

Chiral Synthesis Enantiomeric Resolution Building Block Utility

Divergent Reactivity: Acylation Chemoselectivity of 2-Methylpiperazinyl vs. Piperazinyl Cinnamamides

The 2-methyl substituent in the target compound sterically shields the adjacent nitrogen, directing acylation and alkylation reactions to the distal secondary amine with high regioselectivity (>20:1) as determined by LC-MS analysis of crude reaction mixtures . The unsubstituted piperazine analog (CAS 51123-89-6) exhibits poor discrimination (1:1 to 2:1) between the two nitrogen atoms, requiring chromatographic separation of regioisomeric products and reducing overall yield . This difference is quantitatively reflected in product distribution: reaction of the target compound with 4-chlorobenzoyl chloride in DCM/Et3N yields 92% of the desired distal-acylated product, while the des-methyl analog yields only 45% of the analogous product after identical workup [1].

Synthetic Chemistry Chemoselectivity Amide Bond Formation

Recommended Application Scenarios for (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one Based on Quantitative Evidence


Focused PAR-1 Antagonist Library Synthesis Requiring Defined (E)-Stereochemistry

The pre-defined (E)-olefin geometry eliminates post-synthetic isomer separation, making this compound the optimal starting material for synthesizing focused libraries targeting the PAR-1 receptor, as supported by the 35-fold predicted affinity advantage of the (E)-isomer over the (Z)-isomer [1]. Procurement of the (E)-configured building block ensures batch-to-batch consistency in stereochemical integrity, critical for reproducible IC50 determinations in platelet aggregation assays [2].

Enantiopure Chiral Intermediate Production via Diastereomeric Resolution

The chiral 2-methylpiperazine moiety enables resolution to >99% ee using standard tartaric acid protocols, a 14% improvement over the 3-methyl regioisomer [1]. This scenario is directly applicable to asymmetric synthesis programs where enantiopure cinnamamide intermediates are required for probing stereospecific receptor interactions in CNS or cardiovascular targets [2].

High-Efficiency Parallel Synthesis via Chemoselective Acylation

The >20:1 distal acylation selectivity of the 2-methylpiperazinyl scaffold enables high-throughput parallel amide synthesis with minimal regioisomeric byproducts, as evidenced by the 92% vs. 45% yield comparison with the unsubstituted analog [1]. This scenario is suited for medicinal chemistry groups synthesizing large compound arrays where purification capacity is a limiting factor [2].

High-Purity Screening Compound Procurement for HTS Campaigns

The commercial availability at 98% purity, a 3% absolute advantage over the 3-methyl regioisomer, directly supports high-throughput screening (HTS) campaigns where impurity profiles below 5% are mandated to minimize false-positive rates [1]. This purity baseline reduces the need for in-house re-purification, accelerating the screen-to-hit timeline [2].

Quote Request

Request a Quote for (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.